molecular formula C9H9ClN4S B7360617 5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole

5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole

Cat. No. B7360617
M. Wt: 240.71 g/mol
InChI Key: RCBABAKHKNJZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole in lab experiments is its potential as a multi-targeted agent for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize any potential side effects.

Future Directions

There are several future directions for the study of 5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its efficacy and minimize any potential side effects for use as an anti-cancer agent. Additionally, there is potential for the development of new derivatives of this compound with improved properties for various applications.

Synthesis Methods

The synthesis of 5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole involves a multi-step process. First, 2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole-5-carbaldehyde is reacted with phosphorus oxychloride to form the corresponding acid chloride. This is then reacted with 5-chlorothiophene-2-amine in the presence of a base to form the final product.

Scientific Research Applications

5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-8-4-11-9(15-8)14-2-1-6-3-12-13-7(6)5-14/h3-4H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBABAKHKNJZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=NN2)C3=NC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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